4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)22-12-14-24-13-11-21-18(24)17-5-3-4-10-20-17/h3-11,13H,12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGVHUUJBPIOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of the Dimethylsulfamoyl Group: The benzamide is then treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.
Attachment of the Pyridinyl-Imidazolyl-Ethyl Side Chain: The final step involves the coupling of the benzamide derivative with a pyridinyl-imidazolyl-ethyl moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyridinyl-imidazolyl-ethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to several benzamide-imidazole derivatives documented in the literature:
Key Observations :
- The dimethylsulfamoyl group in the target compound may enhance solubility and metabolic stability compared to halogenated or nitrated analogs .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition :
- VFV () inhibits CYP51 with IC₅₀ < 1 nM, attributed to its oxadiazole and fluorinated biphenyl groups. The target compound’s dimethylsulfamoyl group may act as a hydrogen-bond acceptor, mimicking VFV’s interactions but with distinct pharmacokinetics .
- Nitrofuran derivatives () exhibit antifungal activity (MIC = 2–8 µg/mL) via redox cycling, a mechanism unlikely in the sulfamoyl-containing target compound .
- Receptor Binding: Sigma receptor ligands () achieve sub-nanomolar binding affinity (Kd = 5.8 nM for DU-145 cells). The pyridin-2-yl-imidazole moiety in the target compound could similarly target extracellular receptors but with uncharacterized specificity .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a benzamide core substituted with a dimethylsulfamoyl group and a pyridinyl-imidazolyl moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with imidazole and benzamide scaffolds exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines, including breast and lung cancer. A study highlighted that imidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial potential of related benzimidazole derivatives has been extensively documented. Compounds with similar structures demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi, suggesting that modifications in the imidazole ring can enhance antimicrobial potency .
Acetylcholinesterase Inhibition
Given its structural characteristics, this compound may act as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that similar compounds can significantly reduce AChE activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
The biological activities of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interacts with enzyme active sites, particularly AChE, leading to inhibition and subsequent enhancement of neurotransmitter levels.
- Induction of Apoptosis : Through pathways involving caspases and other apoptotic markers, the compound may trigger programmed cell death in cancerous cells.
- Antimicrobial Action : The presence of nitrogenous heterocycles enhances the ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Activity
A recent study evaluated a series of imidazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to our target compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential .
Study 2: Antimicrobial Efficacy
In another investigation focusing on benzimidazole derivatives, several compounds demonstrated significant antimicrobial activity with MIC values ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli. This underscores the importance of structural modifications in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
